molecular formula C9H7NO2 B11920800 Quinoline-4,5-diol

Quinoline-4,5-diol

Cat. No.: B11920800
M. Wt: 161.16 g/mol
InChI Key: KIOYICATQGCAMQ-UHFFFAOYSA-N
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Description

Quinoline-4,5-diol is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is known for its wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline-4,5-diol can be achieved through several methods. One common approach involves the hydroxylation of quinoline derivatives. For instance, quinoline can be hydroxylated using reagents such as hydrogen peroxide in the presence of a catalyst like iron or copper salts. Another method involves the use of quinoline N-oxides, which can be selectively reduced to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydroxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

Quinoline-4,5-diol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinoline-4,5-dione using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form tetrahydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Quinoline-4,5-dione.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Quinoline-4,5-diol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are used in the development of new materials and catalysts.

    Biology: this compound and its derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting various diseases.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of quinoline-4,5-diol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, making them potential candidates for anticancer therapy. The hydroxyl groups at the 4th and 5th positions may also play a role in the compound’s ability to form hydrogen bonds and interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its wide range of applications in medicinal and synthetic chemistry.

    Quinoline-2,3-diol: Another hydroxylated quinoline derivative with different chemical properties and applications.

    Isoquinoline: A structural isomer of quinoline with a different arrangement of the nitrogen atom in the ring system.

Uniqueness

Quinoline-4,5-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications, distinguishing it from other quinoline derivatives.

Properties

IUPAC Name

5-hydroxy-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-7-3-1-2-6-9(7)8(12)4-5-10-6/h1-5,11H,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOYICATQGCAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)C=CN2)C(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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